molecular formula C18H16N2O4 B5852043 3-[1-(2-furoylamino)-5-phenyl-1H-pyrrol-2-yl]propanoic acid

3-[1-(2-furoylamino)-5-phenyl-1H-pyrrol-2-yl]propanoic acid

Cat. No. B5852043
M. Wt: 324.3 g/mol
InChI Key: RWHHAKAEJQYHJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[1-(2-furoylamino)-5-phenyl-1H-pyrrol-2-yl]propanoic acid, also known as FPP, is a synthetic compound that has been widely studied for its potential applications in scientific research. FPP belongs to a class of compounds known as pyrrole-based molecules, which have been shown to exhibit a range of biological activities.

Mechanism of Action

The mechanism of action of 3-[1-(2-furoylamino)-5-phenyl-1H-pyrrol-2-yl]propanoic acid is not fully understood, but it is thought to involve the inhibition of various signaling pathways and enzymes. 3-[1-(2-furoylamino)-5-phenyl-1H-pyrrol-2-yl]propanoic acid has been shown to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune responses. It has also been shown to inhibit the activity of several enzymes, including cyclooxygenase-2 (COX-2) and histone deacetylase (HDAC).
Biochemical and Physiological Effects
3-[1-(2-furoylamino)-5-phenyl-1H-pyrrol-2-yl]propanoic acid has been shown to exhibit a range of biochemical and physiological effects, including the inhibition of inflammatory cytokine production, suppression of cancer cell proliferation, and inhibition of viral replication. It has also been shown to modulate the expression of various genes involved in inflammation, cell cycle regulation, and apoptosis.

Advantages and Limitations for Lab Experiments

3-[1-(2-furoylamino)-5-phenyl-1H-pyrrol-2-yl]propanoic acid has several advantages for use in lab experiments, including its synthetic accessibility, high purity, and stability. It has also been shown to exhibit low toxicity and minimal side effects. However, 3-[1-(2-furoylamino)-5-phenyl-1H-pyrrol-2-yl]propanoic acid has several limitations, including its limited solubility in aqueous solutions and its potential for non-specific binding to proteins.

Future Directions

There are several future directions for research on 3-[1-(2-furoylamino)-5-phenyl-1H-pyrrol-2-yl]propanoic acid, including the identification of its specific targets and mechanisms of action, the development of more efficient synthesis methods, and the evaluation of its potential therapeutic applications in various disease states. 3-[1-(2-furoylamino)-5-phenyl-1H-pyrrol-2-yl]propanoic acid has shown promise as a potential anti-inflammatory, anti-cancer, and anti-viral agent, and further research is needed to fully understand its biological activities and potential clinical applications.
Conclusion
In conclusion, 3-[1-(2-furoylamino)-5-phenyl-1H-pyrrol-2-yl]propanoic acid is a synthetic compound that has been widely studied for its potential applications in scientific research. It has been shown to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. 3-[1-(2-furoylamino)-5-phenyl-1H-pyrrol-2-yl]propanoic acid has several advantages for use in lab experiments, but also has limitations that need to be considered. Future research on 3-[1-(2-furoylamino)-5-phenyl-1H-pyrrol-2-yl]propanoic acid is needed to fully understand its biological activities and potential clinical applications.

Synthesis Methods

The synthesis of 3-[1-(2-furoylamino)-5-phenyl-1H-pyrrol-2-yl]propanoic acid involves several steps, starting with the reaction of 2-furoyl chloride with phenylhydrazine to form 1-(2-furoylamino)-5-phenyl-1H-pyrrole-2-carboxylic acid hydrazide. This compound is then reacted with acryloyl chloride to form the final product, 3-[1-(2-furoylamino)-5-phenyl-1H-pyrrol-2-yl]propanoic acid. The synthesis of 3-[1-(2-furoylamino)-5-phenyl-1H-pyrrol-2-yl]propanoic acid has been optimized and improved over the years, with various modifications to the reaction conditions and reagents used.

Scientific Research Applications

3-[1-(2-furoylamino)-5-phenyl-1H-pyrrol-2-yl]propanoic acid has been shown to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. It has been studied extensively in vitro and in vivo for its potential applications in scientific research. 3-[1-(2-furoylamino)-5-phenyl-1H-pyrrol-2-yl]propanoic acid has been shown to inhibit the production of inflammatory cytokines, such as TNF-α and IL-6, and to suppress the proliferation of cancer cells. It has also been shown to inhibit the replication of several viruses, including influenza virus and HIV-1.

properties

IUPAC Name

3-[1-(furan-2-carbonylamino)-5-phenylpyrrol-2-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O4/c21-17(22)11-9-14-8-10-15(13-5-2-1-3-6-13)20(14)19-18(23)16-7-4-12-24-16/h1-8,10,12H,9,11H2,(H,19,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWHHAKAEJQYHJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(N2NC(=O)C3=CC=CO3)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[1-(2-furoylamino)-5-phenyl-1H-pyrrol-2-yl]propanoic acid

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